molecular formula C13H21NO2 B3136581 N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine CAS No. 420100-80-7

N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine

Cat. No.: B3136581
CAS No.: 420100-80-7
M. Wt: 223.31 g/mol
InChI Key: OXMPIPUTIQTBCN-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine is a tertiary amine featuring two distinct substituents:

  • 2-(2,4-Dimethylphenoxy)ethyl group: A phenoxy moiety substituted with methyl groups at the 2- and 4-positions of the aromatic ring, linked via an ethyl chain.
  • 2-Methoxyethyl group: A methoxy-terminated ethyl chain.

This structure combines aromatic and ether functionalities, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11-4-5-13(12(2)10-11)16-9-7-14-6-8-15-3/h4-5,10,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPIPUTIQTBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine typically involves the alkylation of secondary amines. One common method involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural and functional features of N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine with related compounds:

Compound Name Structure Features Molecular Weight (g/mol) Biological Activity/Applications Source/Reference
Target Compound Tertiary amine with 2,4-dimethylphenoxyethyl and 2-methoxyethyl groups ~279.4 (calculated) Not directly reported; inferred from analogs N/A
N-Methyl 4-Methoxyphenethylamine Secondary amine with 4-methoxyphenethyl group 179.3 Neurotransmitter analog; potential CNS activity
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide Amide with methoxyethyl and hydroxyphenyl groups ~385.4 Anti-inflammatory (IC₅₀ < 17.21 μM) (Compound 4)
N-Trans-Feruloyl Octopamine Phenolic amide with methoxy and hydroxy substitutions 313.3 Anti-inflammatory, antioxidant
Aroxyethylamines (e.g., Compound XVI) Phenoxyethylamine derivatives with varied substituents ~250–300 Anticonvulsant (100% protection at 100 mg/kg)

Key Differences and Implications

Functional Groups: The target compound’s tertiary amine distinguishes it from secondary amines (e.g., N-Methyl 4-Methoxyphenethylamine) and amides (e.g., , Compound 4). The 2,4-dimethylphenoxy group may confer greater steric hindrance and electron-donating effects compared to unsubstituted or hydroxy-substituted phenoxy groups, impacting receptor binding .

Biological Activity: Amide analogs (e.g., , Compound 4) show notable anti-inflammatory activity, suggesting that the target compound’s amine group might offer different pharmacological profiles, such as altered metabolism or target specificity . Aroxyethylamines () demonstrate anticonvulsant activity, implying that phenoxyethylamine scaffolds are versatile in CNS-targeted drug design.

Synthetic Accessibility :

  • The target compound could be synthesized via nucleophilic substitution or reductive amination, analogous to methods in (e.g., reaction of brominated intermediates with amines) .

Anti-Inflammatory Potential

Compounds with methoxy and phenoxyethyl groups, such as those in and , exhibit IC₅₀ values <17 μM in anti-inflammatory assays. The target compound’s dimethylphenoxy group may enhance hydrophobic interactions with inflammatory enzymes (e.g., COX-2), though its tertiary amine could reduce hydrogen-bonding capacity compared to amides .

Anticonvulsant Activity

Aroxyethylamines in show efficacy in maximal electroshock seizure (MES) models.

Limitations and Gaps

  • No direct data on the target compound’s synthesis, toxicity, or activity were found in the provided evidence.
  • Most analogs are amides or secondary amines; tertiary amine analogs are understudied.

Biological Activity

N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine, with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C13H21NO2
  • Molecular Weight : 223.31 g/mol
  • CAS Number : 420100-80-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's phenoxy and amine functional groups allow it to modulate various biochemical pathways, which may lead to diverse biological effects. Research indicates that it may act as an enzyme inhibitor or modulator of protein interactions in cellular processes.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored for its potential to affect the Type III secretion system (T3SS), which is crucial for bacterial virulence. The compound demonstrated concentration-dependent inhibition of T3SS-mediated activity in experimental assays .

2. Anticancer Potential

Recent research has highlighted the anticancer properties of this compound through screening assays on multicellular spheroids. These studies indicate that the compound may induce apoptosis in cancer cells by disrupting critical signaling pathways .

3. Pharmacological Applications

The compound is being investigated for potential therapeutic applications in drug development. Its unique structure suggests that it may possess selectivity for certain biological targets, making it a candidate for further exploration in pharmacology .

Research Findings and Case Studies

Study/SourceFindings
Benchchem Describes the synthesis and potential applications in organic synthesis and drug development.
VCU Scholars Reports on the inhibition of T3SS activity and its implications for bacterial infections.
ResearchGate Identifies anticancer properties through screening assays on multicellular spheroids, suggesting apoptosis induction in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine
Reactant of Route 2
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N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine

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